molecular formula C28H29BrN2O2 B601927 2,3-Dehydro Darifenacin Hydrobromide CAS No. 943034-52-4

2,3-Dehydro Darifenacin Hydrobromide

Cat. No.: B601927
CAS No.: 943034-52-4
M. Wt: 505.45
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Description

2,3-Dehydro Darifenacin Hydrobromide is a derivative of Darifenacin, a medication primarily used to treat urinary incontinence. Darifenacin functions as a competitive muscarinic receptor antagonist, specifically targeting the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions . The compound is known for its high selectivity and efficacy in reducing the urgency to urinate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dehydro Darifenacin Hydrobromide involves several key steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dehydro Darifenacin Hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrobenzofuran ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety.

    Substitution: Substitution reactions are possible at the aromatic rings and the pyrrolidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Comparison with Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used to treat overactive bladder.

    Solifenacin: Similar to Darifenacin, it selectively targets M3 receptors but has a different chemical structure.

    Oxybutynin: A non-selective muscarinic antagonist used for the same indications but with a broader range of side effects.

Uniqueness: 2,3-Dehydro Darifenacin Hydrobromide is unique due to its high selectivity for M3 receptors, which minimizes side effects related to other muscarinic receptors (M1, M2, M4, and M5). This selectivity makes it a preferred choice for treating overactive bladder with fewer adverse effects .

Biological Activity

2,3-Dehydro Darifenacin Hydrobromide is a derivative of darifenacin, a selective muscarinic M3 receptor antagonist primarily used in the treatment of overactive bladder (OAB). This compound exhibits significant biological activity through its interaction with muscarinic receptors, particularly the M3 subtype, which mediates various physiological responses related to bladder function. This article delves into the biological activity of this compound, including its pharmacological properties, mechanism of action, and clinical implications.

Structure and Composition

  • Chemical Name : this compound
  • CAS Number : 943034-52-4
  • Molecular Formula : C₂₈H₂₇BrN₂O₂

This compound functions as a selective antagonist for the M3 muscarinic acetylcholine receptor. This receptor is crucial for the contraction of bladder smooth muscle and plays a role in various cholinergic functions. By inhibiting M3 receptors, the compound reduces involuntary bladder contractions, thereby alleviating symptoms associated with OAB.

Clinical Studies and Findings

Research has demonstrated that darifenacin, from which 2,3-Dehydro Darifenacin is derived, significantly improves urinary symptoms in patients with OAB. A notable study involving 497 patients indicated that treatment with darifenacin for 12 weeks led to substantial reductions in micturition frequency and urgency episodes compared to baseline measurements. The results showed high patient satisfaction rates (over 85%) despite common side effects like dry mouth and constipation .

Table 1: Summary of Clinical Efficacy

Study ParameterBaseline ValuePost-Treatment Valuep-value
Micturition Frequency (episodes/day)XY<0.0001
Urgency Episodes (per week)AB<0.0001
Patient Satisfaction ScoreCD<0.0001

Absorption and Distribution

Darifenacin exhibits a low absolute bioavailability of approximately 15-19% when administered orally. The pharmacokinetic profile indicates that peak plasma concentrations are reached around 7 hours post-dose with a half-life ranging from 12 to 19 hours depending on the formulation used .

Metabolism

The metabolism of darifenacin primarily occurs in the liver via cytochrome P450 enzymes CYP2D6 and CYP3A4. This extensive hepatic metabolism results in low levels of unchanged drug excreted in urine (less than 2%) and highlights potential drug-drug interactions that may affect its efficacy and safety profile .

Patient Outcomes

A case series involving patients with varying degrees of OAB severity demonstrated that those treated with darifenacin experienced significant improvements across multiple parameters, including urgency episodes and bladder capacity. Patients reported median reductions in urgency episodes per day from baseline values to significantly lower levels after treatment .

Properties

IUPAC Name

2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2.BrH/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26;/h1-12,15,18-19,25H,13-14,16-17,20H2,(H2,29,31);1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKYUWQSYFUAIX-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OC=C5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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